1-(4-vinylphenyl)-1H-1,2,4-triazole
Overview
Description
1-(4-vinylphenyl)-1H-1,2,4-triazole is an organic compound that features a vinyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-vinylphenyl)-1H-1,2,4-triazole typically involves the reaction of 4-vinylbenzyl chloride with sodium azide to form 4-vinylbenzyl azide, which then undergoes a cyclization reaction to yield the desired triazole compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(4-vinylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Dihydrotriazoles.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(4-vinylphenyl)-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as molecularly imprinted polymers for selective adsorption and separation processes
Mechanism of Action
The mechanism of action of 1-(4-vinylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in catalytic applications, the triazole ring can coordinate with metal centers, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,4-triazole: Lacks the vinyl group, resulting in different reactivity and applications.
4-Vinylphenyl-1H-1,2,3-triazole: Similar structure but with a different triazole ring, leading to variations in chemical behavior and applications.
Uniqueness
1-(4-vinylphenyl)-1H-1,2,4-triazole is unique due to the presence of both the vinyl group and the 1,2,4-triazole ring, which confer distinct reactivity and potential for diverse applications in materials science, pharmaceuticals, and catalysis .
Properties
IUPAC Name |
1-(4-ethenylphenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-9-3-5-10(6-4-9)13-8-11-7-12-13/h2-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJXCVMIAJUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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